molecular formula C8H7FO3 B13820676 1-(2-Fluorophenyl)-2,2-dihydroxyethanone

1-(2-Fluorophenyl)-2,2-dihydroxyethanone

Cat. No.: B13820676
M. Wt: 170.14 g/mol
InChI Key: BBOCCVJKYPZESP-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2,2-dihydroxyethanone is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a dihydroxyethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-2,2-dihydroxyethanone typically involves the reaction of 2-fluoroacetophenone with appropriate reagents under controlled conditions. One common method includes the bromination of 2-fluoroacetophenone followed by a condensation reaction . The reaction conditions often involve the use of catalysts such as platinum carbon or Raney nickel to facilitate the hydrogenation process . The overall process is efficient and suitable for industrial production due to its high yield and low production cost .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and optimized catalysts ensures the scalability of the process. The purification of the final product is achieved through recrystallization, which ensures high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-2,2-dihydroxyethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2,2-dihydroxyethanone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity and influence various biochemical pathways . The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their function and activity .

Comparison with Similar Compounds

Uniqueness: 1-(2-Fluorophenyl)-2,2-dihydroxyethanone is unique due to its dihydroxyethanone group, which imparts distinct chemical reactivity and biological activity. Unlike other fluorinated compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications .

Properties

IUPAC Name

1-(2-fluorophenyl)-2,2-dihydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,8,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOCCVJKYPZESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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